2-(3-Oxopropyl)piperidine-1-carboxylic acid
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Overview
Description
2-(3-Oxopropyl)piperidine-1-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with a 3-oxopropyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxopropyl)piperidine-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of piperidine with a suitable 3-oxopropyl precursor under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can further enhance the reaction rate and selectivity. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxopropyl)piperidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-(3-Oxopropyl)piperidine-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3-Oxopropyl)piperidine-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a reduction in the production of harmful metabolites or signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Pipecolinic acid:
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Uniqueness
2-(3-Oxopropyl)piperidine-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3-oxopropyl group and carboxylic acid functionality make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
858262-84-7 |
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Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(3-oxopropyl)piperidine-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c11-7-3-5-8-4-1-2-6-10(8)9(12)13/h7-8H,1-6H2,(H,12,13) |
InChI Key |
WRIHARLLSWCNQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CCC=O)C(=O)O |
Origin of Product |
United States |
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